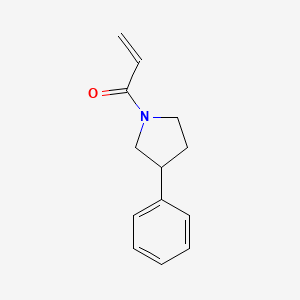

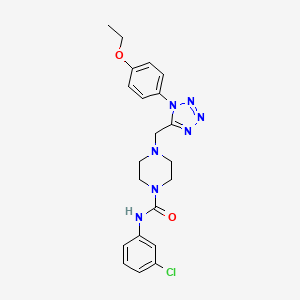

1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one” can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is JSIGICUAXLIURX-CMDGGOBGSA-N .Physical And Chemical Properties Analysis

A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .Scientific Research Applications

Synthesis and Derivative Applications

Enantioselective Synthesis and Antibacterial Agents : A study by Rosen et al. (1988) focused on the asymmetric synthesis and properties of enantiomers of a quinolonecarboxylic acid class antibacterial agent, highlighting the importance of enantioselectivity in enhancing antibacterial efficacy (Rosen et al., 1988).

RORγt Inverse Agonists Development : Duan et al. (2019) discovered a series of phenyl (3-phenylpyrrolidin-3-yl)sulfone compounds as selective, orally active RORγt inverse agonists through structure-based design, indicating their potential in treating autoimmune diseases (Duan et al., 2019).

Anticonvulsant Activity of Derivatives : Krivoshein et al. (2017) reported on the anticonvulsant properties of 3-ethyl-3-phenylpyrrolidin-2-one, a compound based on the α-substituted amide group pharmacophore, demonstrating significant activity in models of drug-resistant epilepsy (Krivoshein et al., 2017).

Angiotensin II Receptor Antagonists : Drapak et al. (2019) explored the synthesis of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines as potential antihypertensive and cardiotropic drugs, highlighting the importance of structural modifications for therapeutic effects (Drapak et al., 2019).

Catalytic and Enantioselective Applications

- Chiral Amino Alcohols : Ding et al. (2006) evaluated pyrrolidine-based amino alcohols in the enantioselective alkylation of benzaldehyde, demonstrating their utility in synthesizing chiral propargylic alcohols with good yields and moderate enantioselectivities (Ding et al., 2006).

properties

IUPAC Name |

1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-13(15)14-9-8-12(10-14)11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKHWUCEAWYFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Cyclopentylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2748268.png)

![1-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2748272.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide](/img/structure/B2748274.png)

![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2748277.png)

![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748280.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2748284.png)

![4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol](/img/structure/B2748285.png)

![2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide](/img/structure/B2748287.png)

![Tert-butyl 2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2748288.png)